molecular formula C22H23ClN2O8 B14782787 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide,hydrochloride

4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide,hydrochloride

Cat. No.: B14782787
M. Wt: 478.9 g/mol
InChI Key: VXPSARQTYDZXAO-ONECEPMTSA-N
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Description

4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide, hydrochloride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a dimethylamino group, and a carboxamide group

Preparation Methods

The synthesis of 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide, hydrochloride involves several steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, sodium hydroxide, palladium acetate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carbonyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other dimethylamino derivatives, such as 4-(dimethylamino)pyridine and 4-(dimethylamino)benzoic acid . Compared to these compounds, 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide, hydrochloride is unique due to its complex structure and multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23ClN2O8

Molecular Weight

478.9 g/mol

IUPAC Name

(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10?,14?,15?,17?,22-;/m0./s1

InChI Key

VXPSARQTYDZXAO-ONECEPMTSA-N

Isomeric SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl

Origin of Product

United States

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